molecular formula C16H15NO5S B12277679 (S)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide CAS No. 479687-25-7

(S)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B12277679
CAS No.: 479687-25-7
M. Wt: 333.4 g/mol
InChI Key: QZZFNYCEPUZLAN-OAHLLOKOSA-N
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Description

(S)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound that features a unique oxathiazolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxathiazolidine ring, along with the phenyl and carbobenzyloxy (Cbz) groups, contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of a suitable sulfenamide with a phenyl-substituted isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired oxathiazolidine ring. Common reagents used in this synthesis include anhydrous solvents and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol analogs, and various substituted oxathiazolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The oxathiazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: Another heterocyclic compound with a similar oxathiazolidine ring structure.

    Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide: Features a sulfur-containing ring similar to the oxathiazolidine ring.

    1,3-Propane sultone: Contains a sulfonate ester group, similar to the sulfone group in (S)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide.

Uniqueness

This compound is unique due to the presence of both the phenyl and carbobenzyloxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups with the oxathiazolidine ring enhances its reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

479687-25-7

Molecular Formula

C16H15NO5S

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl (4S)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate

InChI

InChI=1S/C16H15NO5S/c18-16(21-11-13-7-3-1-4-8-13)17-15(12-22-23(17,19)20)14-9-5-2-6-10-14/h1-10,15H,11-12H2/t15-/m1/s1

InChI Key

QZZFNYCEPUZLAN-OAHLLOKOSA-N

Isomeric SMILES

C1[C@@H](N(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(N(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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